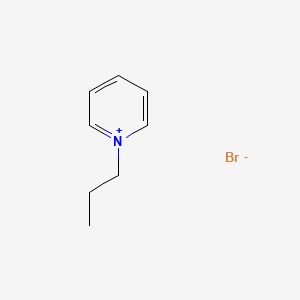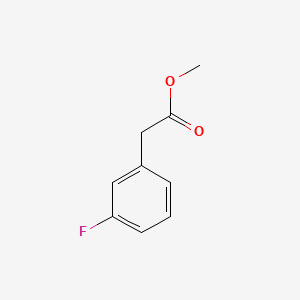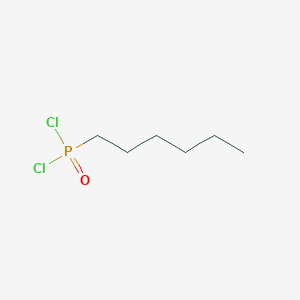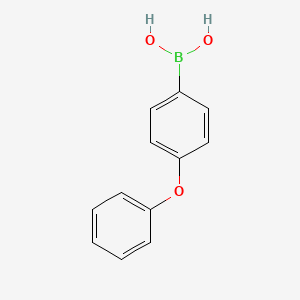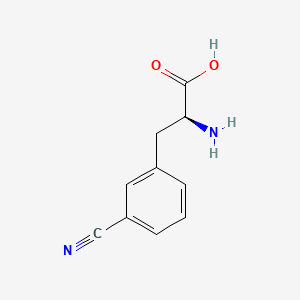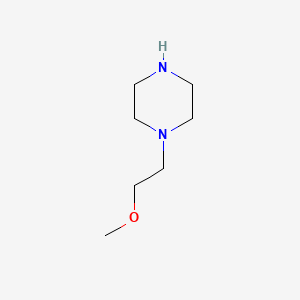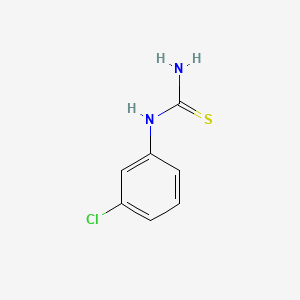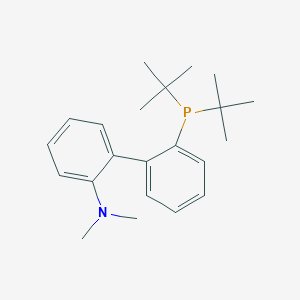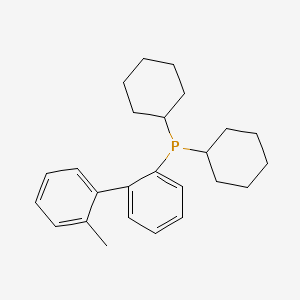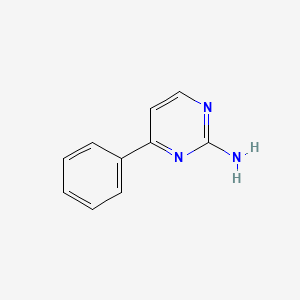
4-Phenylpyrimidin-2-amine
Overview
Description
4-Phenylpyrimidin-2-amine is a chemical compound with the empirical formula C10H9N3 . It has a molecular weight of 171.20 g/mol . It is also known by other names such as 2-Amino-4-phenylpyrimidine .
Synthesis Analysis
The synthesis of 4-Phenylpyrimidin-2-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of N-Benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against non-small cell lung cancer . Another study reported the synthesis of 4,6-substituted di-phenylpyrimidin-2-amines by reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide .
Molecular Structure Analysis
The molecular structure of 4-Phenylpyrimidin-2-amine can be represented by the InChI code 1S/C10H9N3/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) . This indicates that the molecule consists of a pyrimidine ring attached to a phenyl group and an amino group.
Chemical Reactions Analysis
The chemical reactions involving 4-Phenylpyrimidin-2-amine have been studied in the context of developing new therapeutic agents . For example, one study reported the use of 4-Phenylpyrimidin-2-amine in the development of potent and selective FLT3 inhibitors for acute myeloid leukemia .
Physical And Chemical Properties Analysis
4-Phenylpyrimidin-2-amine has a molecular weight of 171.20 g/mol . It has a topological polar surface area of 51.8 Ų and a complexity of 154 . It has one hydrogen bond donor and three hydrogen bond acceptors .
Scientific Research Applications
Antitumor Activity
4-Phenylpyrimidin-2-amine has been studied for its potential in antitumor activity. Researchers have designed and synthesized novel derivatives by incorporating pyrrole into the structure of N-phenylpyrimidin-2-amine, aiming to find compounds with novel structures and excellent antitumor properties .
CDK Inhibition
This compound is also being explored as an inhibitor for cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Derivatives of 4-Phenylpyrimidin-2-amine have shown potent inhibitor activities against CDK2, CDK4, and CDK6, which are important targets in cancer therapy .
Antidiabetic Agents
In the search for new antidiabetic agents, 4-Phenylpyrimidin-2-amine analogues have been identified as inhibitors of human glycogen synthase kinase 3 (GSK3), a key enzyme involved in glucose regulation .
Antitrypanosomal Activity
New derivatives of 2-aminopyrimidine, which include 4-Phenylpyrimidin-2-amine, have been prepared and evaluated for their antitrypanosomal activity, offering potential treatments for diseases caused by Trypanosoma parasites .
Mechanism of Action
Target of Action
4-Phenylpyrimidin-2-amine is a derivative of 2-aminopyrimidine . It has been found to exhibit antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . This interaction results in changes that inhibit the growth and proliferation of the target organisms .
Biochemical Pathways
The biochemical pathways affected by 4-Phenylpyrimidin-2-amine are related to the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . By inhibiting these organisms, the compound disrupts their life cycles, preventing them from causing disease .
Result of Action
The result of the action of 4-Phenylpyrimidin-2-amine is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . This leads to a decrease in the severity of the diseases caused by these organisms .
properties
IUPAC Name |
4-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEGQEWPMXDRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344678 | |
| Record name | 4-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyrimidin-2-amine | |
CAS RN |
2305-87-5 | |
| Record name | 4-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches for 4-phenylpyrimidin-2-amine derivatives?
A: One frequently used method involves a one-pot synthesis strategy. This approach utilizes N,N-dimethylformamide or acetamide as starting materials, with xylene serving as the solvent. [] The process involves the formation of amide acetals or ketones, followed by a reaction with an acyl benzene compound to yield enaminone derivatives. Finally, a ring closure reaction with guanidine hydrochloride produces the desired 4-phenylpyrimidin-2-amine derivatives. [] This method boasts several advantages, including straightforward operation, simplified separation and purification steps, and suitability for industrial-scale production, achieving yields ranging from 38.4% to 62.8%. [] Another method utilizes the reaction between a chalcone and guanidine in the presence of a catalyst like MgFe2O4 magnetic nanoparticles. []
Q2: How is the structure of 4-phenylpyrimidin-2-amine derivatives confirmed?
A2: Researchers employ various spectroscopic techniques to confirm the structure of synthesized 4-phenylpyrimidin-2-amine derivatives. These include:
- ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of hydrogen atoms present in the molecule, as well as their chemical environment. []
- MS (Mass Spectrometry): This technique helps determine the molecular weight and fragmentation pattern of the compound, offering valuable insights into its structure. []
- Melting Point Determination: Measuring the melting point of the synthesized compound and comparing it with literature values can help verify its identity. []
Q3: What are the potential applications of 4-phenylpyrimidin-2-amine derivatives?
A3: Research indicates that 4-phenylpyrimidin-2-amine derivatives exhibit promising biological activities, suggesting their potential use in various applications:
- Antimicrobial agents: Studies have demonstrated that bis-heterocycles incorporating the 4-phenylpyrimidin-2-amine moiety display a broad spectrum of antimicrobial activity. [] This finding highlights their potential as lead compounds in developing novel antimicrobial drugs.
Q4: How does the structure of 4-phenylpyrimidin-2-amine influence its coordination chemistry?
A: The presence of the nitrogen atoms in the pyrimidine ring and the amine group makes 4-phenylpyrimidin-2-amine and its derivatives capable of acting as ligands in coordination chemistry. Studies show that N-(diphenylphosphino)-4-phenylpyrimidin-2-amine (Hphpya) can act as a ligand for gold(I) ions, forming both heteroleptic and homoleptic complexes. [] The nitrogen atoms in Hphpya can participate in hydrogen bonding, influencing the solid-state structures of the gold complexes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

